molecular formula C12H21NO4 B1376293 trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid CAS No. 1271810-25-3

trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Cat. No. B1376293
CAS RN: 1271810-25-3
M. Wt: 243.3 g/mol
InChI Key: IFPZGYNNPYYDGA-IUCAKERBSA-N
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Description

“trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic organic compound . The compound has a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butoxycarbonyl (Boc) group for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the Boc group can be achieved using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a tert-butoxycarbonyl (Boc) group and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the installation and removal of the Boc protecting group . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence of polar groups like the carboxylic acid group .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which shortens the existing procedures for synthesizing these unnatural amino acids. The trans acid and its optical resolution were achieved through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Crystal Structure Analysis

  • The crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid was studied, highlighting the conformation of the tert-butoxycarbonyl group as trans-trans and providing insights into peptide conformation determinants (Jankowska et al., 2002).

Stereoselective Syntheses

  • Research into the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has provided insights into the synthesis of cis and trans isomers of this compound, with significant implications for chemical synthesis (Boev et al., 2015).

Multigram Synthesis Techniques

  • A simple and efficient procedure for multigram synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been developed, underlining the significance in industrial and laboratory synthesis (Artamonov et al., 2010).

Peptide Conformation Study

  • The study of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide provided insights into peptide conformation, with a focus on the type II' beta-turn conformation and trans amide functions (Didierjean et al., 2002).

Hydrogenation Processes

  • Research into the hydrogenation of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor of trans-4-methylproline, has contributed to the understanding of catalyst/solvent systems in chemical synthesis (Nevalainen & Koskinen, 2001).

Scale-up Synthesis and Application in Pharmacokinetics

  • The scale-up synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate for the preparation of biologically active compounds, particularly in nonclinical and clinical pharmacokinetic studies, demonstrates the compound's applicability in drug development (Yamashita et al., 2019).

Future Directions

The future directions for the use of this compound could include its use in the synthesis of more complex molecules. Its use as a protecting group in peptide synthesis suggests potential applications in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The compound is known to be involved in organic synthesis, particularly in the protection of amino groups .

Mode of Action

The compound, also known as “(3R,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid”, acts as a protecting group for amino functionalities in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .

Biochemical Pathways

The compound plays a role in the biochemical pathway of amino group protection during organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .

Result of Action

The primary result of the action of “trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is the protection of amino groups during organic synthesis, allowing for selective bond formation while minimizing competing reactions with reactive functional groups .

Action Environment

The efficacy and stability of “trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents. For instance, the deprotection of the Boc group takes place under room temperature conditions when using oxalyl chloride in methanol .

properties

IUPAC Name

(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPZGYNNPYYDGA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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